molecular formula C14H8FNO B7763333 3-(3-Fluoro-4-formylphenyl)benzonitrile

3-(3-Fluoro-4-formylphenyl)benzonitrile

Cat. No.: B7763333
M. Wt: 225.22 g/mol
InChI Key: MJQJAKMOSFNDDK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-formylphenyl)benzonitrile is an organic compound with the molecular formula C14H8FNO It is a derivative of benzonitrile, featuring both a fluoro and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-formylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzonitrile with N,N-dimethylformamide dimethylacetal in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-formylphenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(3-Fluoro-4-carboxyphenyl)benzonitrile.

    Reduction: 3-(3-Fluoro-4-aminophenyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-formylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-formylphenyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The fluoro group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Formylbenzonitrile: Lacks the fluoro group, affecting its electronic properties and reactivity.

    3-Fluoro-4-methylbenzonitrile: Has a methyl group instead of a formyl group, altering its chemical behavior and applications.

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(3-fluoro-4-formylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-14-7-12(4-5-13(14)9-17)11-3-1-2-10(6-11)8-16/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJAKMOSFNDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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